SRI-011381 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

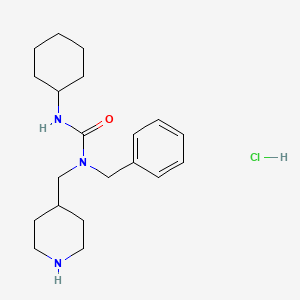

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMJVSGNMDOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SRI-011381 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. This technical guide delineates the core mechanism of action of SRI-011381, detailing its molecular interactions, the signaling cascades it modulates, and its physiological consequences. The information is compiled from publicly available scientific literature and presented with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Dual-Targeting Approach

The primary mechanism of action of this compound is the activation of the canonical TGF-β signaling pathway. However, its unique mode of action stems from an upstream event: the direct interaction with and modulation of lysosomal function.

Lysosomal Acidification via v-ATPase Interaction

Recent studies have identified the vacuolar-type H+-ATPase (v-ATPase) as a direct physical target of SRI-011381. v-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments, most notably lysosomes. By interacting with v-ATPase, SRI-011381 promotes lysosomal acidification. This enhancement of the lysosomal acidic environment is crucial for the optimal functioning of lysosomal hydrolases, which are responsible for the degradation of cellular waste products and pathological protein aggregates. This improved lysosomal catabolic activity contributes to the clearance of neurotoxic proteins, such as fibrillar amyloid-β (Aβ), a hallmark of Alzheimer's disease.[1]

Activation of the TGF-β/Smad Signaling Pathway

The enhanced lysosomal function initiated by SRI-011381 is mechanistically linked to the activation of the TGF-β signaling pathway. While the precise molecular steps connecting these two events are still under investigation, the downstream consequences are well-documented. SRI-011381 treatment leads to an upregulation of the phosphorylation of Smad2 and Smad3 (pSmad2/3), the key intracellular mediators of the canonical TGF-β pathway.[2] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including neuroprotection, anti-inflammation, and tissue repair.[2][3]

The following diagram illustrates the proposed signaling pathway of this compound.

References

An In-Depth Technical Guide to SRI-011381 Hydrochloride (C381): A Novel Lysosome-Targeting TGF-β Signaling Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally active small molecule that has emerged as a significant modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Initially identified through a phenotypic screen for its ability to activate Smad-dependent signaling, subsequent research has revealed a unique mechanism of action centered on the lysosome. SRI-011381 physically targets the vacuolar-type H+-ATPase (v-ATPase) on the lysosomal membrane, promoting lysosomal acidification and enhancing its degradative capacity. This lysosomal enhancement is linked to its potent anti-inflammatory and neuroprotective effects observed in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for seminal assays and visualizations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.

Chemical Properties and Pharmacokinetics

SRI-011381 is a benzyl (B1604629) urea (B33335) derivative containing a piperidine (B6355638) ring. The hydrochloride salt is typically used for research purposes.[1][2] It is a brain-penetrant molecule with favorable pharmacokinetic properties.[1][2]

| Parameter | Value | Species | Reference |

| Molecular Formula | C₂₀H₃₂ClN₃O | [3] | |

| Molecular Weight | 365.94 g/mol | [3] | |

| Oral Bioavailability | ~48-50% | Mouse | [1][3] |

| ClogP | 3.3 | [1][2] |

Table 1: Physicochemical and Pharmacokinetic Properties of this compound.

Mechanism of Action: A Dual Target Approach

SRI-011381's mechanism of action is multifaceted, initiating with the direct targeting of the lysosome and culminating in the activation of the TGF-β signaling pathway.

Direct Target: Vacuolar-Type H+-ATPase (v-ATPase) and Lysosomal Acidification

A genome-wide CRISPR interference (CRISPRi) screen identified the lysosome, and specifically the v-ATPase proton pump, as the primary target of SRI-011381.[1][4] By interacting with v-ATPase, SRI-011381 promotes the influx of protons into the lysosome, thereby increasing its acidity.[1][4] This enhanced acidification optimizes the function of resident degradative enzymes, such as cathepsins, which are crucial for breaking down cellular waste and pathogenic protein aggregates.[1][4]

Downstream Effect: Activation of the TGF-β/Smad Signaling Pathway

The activation of the TGF-β signaling pathway appears to be a downstream consequence of SRI-011381's effect on the lysosome. While the precise molecular link is still under investigation, it is hypothesized that the enhanced lysosomal function influences cellular signaling cascades that converge on the TGF-β pathway.[1] This leads to the phosphorylation and nuclear translocation of Smad2 and Smad3, which in turn regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[5]

References

An In-depth Technical Guide to the Neuroprotective Properties of SRI-011381 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] It has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Its neuroprotective effects are attributed to its unique dual mechanism of action: the activation of the canonical TGF-β/Smad signaling pathway and the restoration of lysosomal function through interaction with vacuolar-type H+-ATPase (v-ATPase).[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of SRI-011381, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

SRI-011381 exerts its neuroprotective effects through a multi-faceted approach. The primary mechanism involves the activation of the TGF-β signaling pathway, a critical regulator of neuronal survival, differentiation, and synaptic plasticity.[1] Additionally, SRI-011381 directly targets lysosomal function, a cellular process increasingly implicated in the pathogenesis of neurodegenerative diseases.

Activation of the TGF-β/Smad Signaling Pathway

SRI-011381 functions as a potent agonist of the TGF-β signaling cascade.[3][4] This pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[3] Studies have shown that SRI-011381 up-regulates the phosphorylation of Smad2/3.[3]

Restoration of Lysosomal Function

A novel aspect of SRI-011381's mechanism is its direct interaction with the lysosome.[1][2][4] It physically targets the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for maintaining the acidic environment of the lysosome.[1] By promoting lysosomal acidification, SRI-011381 enhances the breakdown of cellular waste and aggregated proteins, such as fibrillar amyloid-β (Aβ), and improves the lysosome's resilience to damage.[2][4] This restoration of lysosomal homeostasis is crucial in neurodegenerative diseases, which are often characterized by lysosomal dysfunction.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of SRI-011381 have been demonstrated in various preclinical models. While comprehensive dose-response and pharmacokinetic data are still emerging, the following tables summarize the available quantitative information.

| In Vitro Efficacy of SRI-011381 | | :--- | :--- | | Assay | Result | | TGF-β Signaling Activation | A 10 µM concentration of SRI-011381 is used for the activation of TGF-β1 signaling.[4][5] | | Smad2/3 Phosphorylation | SRI-011381 (10 µM) up-regulates the phosphorylation of Smad2/3 in Peripheral Blood Mononuclear Cells (PBMCs).[3] | | Lysosomal Acidification | SRI-011381 causes a dose-dependent increase in lysosome acidification, with a nearly 7-fold increase in Lysosensor signal at 400 µM.[2] | | Fibrillar Aβ Clearance | Promotes fibrillar Aβ clearance by macrophages in a dose-dependent manner.[6] |

| In Vivo Efficacy of SRI-011381 | | :--- | :--- | | Animal Model | Result | | Kainic Acid-Induced Excitotoxicity | Protects mice against kainic acid-induced excitotoxicity and neurodegeneration at a dose of 30 mg/kg (i.p.).[6] | | APP751Lon, Swetransgenic Mice (Alzheimer's Model) | Reduces neurodegeneration when administered by oral gavage at doses of 10, 30, and 75 mg/kg for 14 days.[6] | | Chronic MPTP Mouse Model (Parkinson's Model) | Rescued dopaminergic neurons and restored memory and motor function.[1] |

| Pharmacokinetic Properties of SRI-011381 | | :--- | :--- | | Parameter | Value | | Oral Bioavailability (in FBV mice) | Approximately 50%.[1][6] | | Brain Penetrance | Yes.[1] | | ClogP | 3.3.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of SRI-011381.

Western Blot for Phospho-Smad2/3

This protocol is used to quantify the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

-

Cell Culture and Treatment: Culture cells (e.g., PBMCs) to 80-90% confluency. Serum-starve the cells for 18-24 hours. Treat cells with SRI-011381 (e.g., 10 µM) for 30 minutes to 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to ensure the release of nuclear proteins.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

Fibrillar Aβ Clearance Assay

This assay assesses the ability of macrophages to clear fibrillar amyloid-β in the presence of SRI-011381.

-

Preparation of Fibrillar Aβ: Synthesize or purchase Aβ peptides. Aggregate Aβ into fibrils by incubation at 37°C for several days. Confirm fibril formation using techniques like Thioflavin T staining or electron microscopy.

-

Macrophage Culture: Isolate and culture primary macrophages or use a macrophage cell line (e.g., RAW 264.7).

-

Treatment: Treat macrophages with various concentrations of SRI-011381 for a predetermined time (e.g., 24 hours).

-

Aβ Incubation: Add prepared fibrillar Aβ to the macrophage cultures and incubate for a specified period to allow for phagocytosis and degradation.

-

Quantification of Aβ Clearance: Collect the conditioned media and cell lysates. Measure the amount of remaining Aβ in the media and lysates using an ELISA specific for Aβ. A decrease in Aβ levels in the SRI-011381-treated groups compared to the control indicates enhanced clearance.

Lysosomal Acidification Assay (LysoTracker Staining)

This protocol measures changes in lysosomal pH upon treatment with SRI-011381.

-

Cell Culture: Plate cells (e.g., K562 cells) in a suitable imaging dish or plate and allow them to adhere.

-

Treatment: Treat the cells with a range of concentrations of SRI-011381 for 1 hour. Include a positive control for lysosomal alkalinization, such as Bafilomycin A1.

-

Staining: Add a pH-sensitive lysosomal dye, such as LysoSensor Green or LysoTracker Red, to the cells at a final concentration of approximately 50-100 nM. Incubate for 30-60 minutes at 37°C.

-

Imaging: Wash the cells with fresh media to remove excess dye. Image the live cells using a fluorescence microscope or a high-content imaging system.

-

Quantification: Quantify the fluorescence intensity or the number and area of fluorescent puncta per cell using image analysis software. An increase in the fluorescence of pH-sensitive probes like LysoSensor Green indicates an increase in lysosomal acidity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the neuroprotective effects of SRI-011381.

References

- 1. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SRI-011381 Hydrochloride and its Impact on Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel small molecule that has emerged as a significant modulator of lysosomal function with profound implications for neurodegenerative diseases. Initially identified as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, subsequent research has revealed its direct interaction with lysosomes, leading to enhanced acidification and proteolytic activity. This technical guide provides a comprehensive overview of the core mechanisms of SRI-011381, detailing its effects on lysosomal biology, presenting quantitative data from key experiments, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Lysosomal dysfunction is a well-established hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. The accumulation of protein aggregates and damaged organelles, resulting from impaired lysosomal clearance, contributes significantly to cellular toxicity and disease progression. SRI-011381 (C381) is a brain-penetrant, orally bioavailable compound that has demonstrated potent anti-inflammatory and neuroprotective effects in preclinical models of these diseases. A key aspect of its therapeutic potential lies in its ability to restore lysosomal homeostasis. This document serves as a technical resource for researchers and drug developers interested in the multifaceted actions of SRI-011381 on lysosomal function.

Mechanism of Action: A Dual Role

SRI-011381 exhibits a dual mechanism of action, functioning as both a TGF-β signaling agonist and a direct modulator of lysosomal activity. While initially discovered through a phenotypic screen for TGF-β pathway activators, a genome-wide CRISPR interference (CRISPRi) screen unexpectedly identified the lysosome, and specifically the vacuolar-type H+-ATPase (v-ATPase), as a primary target.

Direct Engagement with the Lysosome and v-ATPase

The v-ATPase is a multi-subunit proton pump responsible for acidifying the lysosomal lumen, a critical process for the optimal activity of lysosomal hydrolases. SRI-011381 physically targets the lysosome and is believed to interact with the v-ATPase complex, promoting its proton-pumping activity. This leads to enhanced lysosomal acidification, which in turn boosts the degradation of lysosomal cargo.

Activation of the TGF-β Signaling Pathway

In addition to its direct lysosomal effects, SRI-011381 activates the TGF-β signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including immune responses, cell growth, and differentiation. The neuroprotective effects of SRI-011381 are, in part, attributed to the anti-inflammatory and pro-survival signals elicited by TGF-β activation. The precise molecular link between v-ATPase engagement and TGF-β pathway activation by SRI-011381 is an area of ongoing investigation, with potential involvement of pathways regulated by Beclin-1, mTOR, Wnt, and Notch.

Quantitative Data on Lysosomal Function Modulation

The effects of SRI-011381 on lysosomal function have been quantified in various in vitro and in vivo studies. The following tables summarize key findings from the pivotal study by Vest et al. (2022) in PNAS.

| Table 1: Effect of SRI-011381 (C381) on Lysosomal Acidification in K562 Cells | |

| Treatment | Normalized Lysosensor Green Puncta Count (relative to control) |

| Control (DMSO) | 1.0 |

| C381 (1 µM) | ~1.2 |

| C381 (3 µM) | ~1.5 |

| C381 (10 µM) | ~2.0 |

| C381 (30 µM) | ~3.0 |

| C381 (100 µM) | ~4.5 |

| C381 (400 µM) | ~7.0 |

| Bafilomycin A1 (500 nM) | ~0.5 |

| Statistically significant vs. control (one-way ANOVA). Data are approximate values derived from graphical representations in Vest et al. (2022). |

| Table 2: Enhancement of Lysosomal Proteolysis by SRI-011381 (C381) | |

| Treatment | Normalized DQ-BSA Area (relative to control) |

| Control (DMSO) | 1.0 |

| C381 (various concentrations) | Significant increase |

| Bafilomycin A1 | Significant decrease |

| Statistically significant increase observed with C381 treatment. Specific concentrations and fold-changes require access to the primary data. |

| Table 3: SRI-011381 (C381) Mediated Protection Against Lysosomal Damage | | | :--- | :--- | :--- | | Treatment | Chmp2B Puncta per Cell (relative to LLOME alone) | Galectin-3 Puncta per Cell (relative to LLOME alone) | | LLOME (1 mM) | 1.0 | 1.0 | | C381 (3 µM) + LLOME (1 mM) | ~0.5* | ~0.5* | | *Statistically significant reduction vs. LLOME alone (two-way ANOVA). Data are approximate values derived from graphical representations in Vest et al. (2022). | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

Lysosomal Acidification Assay (Lysosensor)

-

Cell Culture: K562 cells are cultured in appropriate media.

-

Treatment: Cells are treated with a range of SRI-011381 concentrations (e.g., 1 µM to 400 µM) or a control vehicle (DMSO) for 1 hour. Bafilomycin A1 (500 nM) is used as a positive control for lysosomal de-acidification.

-

Staining: Cells are stained with Lysosensor Green DND-187 and Lysotracker Red DND-99 for 1 hour.

-

Imaging: Live cells are imaged using a high-content imaging system (e.g., Incucyte S3).

-

Analysis: The number and area of pH-sensitive Lysosensor Green puncta are quantified and normalized to cell confluence. An increase in Lysosensor Green signal indicates increased lysosomal acidity.

Lysosomal Proteolysis Assay (DQ-BSA)

-

Cell Culture: Cells (e.g., K562) are cultured to an appropriate density.

-

Treatment: Cells are treated with SRI-011381 or a control vehicle in the presence of DQ-Green BSA, a self-quenched substrate that fluoresces upon proteolytic degradation.

-

Imaging: Cells are imaged over a time course (e.g., 2 hours) using a high-content imaging system.

-

Analysis: The total area of green fluorescence (indicating DQ-BSA degradation) is quantified and normalized to cell confluence. An increase in fluorescence indicates enhanced lysosomal proteolytic activity.

Lysosomal Damage and Repair Assay

-

Cell Culture: Human dermal fibroblasts are cultured on appropriate plates.

-

Pre-treatment: Cells are pre-treated with SRI-011381 (e.g., 3 µM) or a control vehicle for 24 hours.

-

Lysosomal Damage Induction: Lysosomal membrane permeabilization is induced by treating cells with L-leucyl-L-leucine methyl ester (LLOME) (e.g., 1 mM) for 30 minutes.

-

Immunostaining: Cells are fixed, permeabilized, and stained for markers of lysosomal damage and repair, such as Galectin-3 and Chmp2B, along with a lysosomal marker like LAMP2.

-

Imaging and Analysis: The number of Galectin-3 and Chmp2B puncta per cell are quantified using fluorescence microscopy and image analysis software. A decrease in these puncta in SRI-011381-treated cells indicates enhanced lysosomal resilience.

Signaling Pathways and Visualizations

The interplay between SRI-011381's direct lysosomal effects and its activation of broader signaling networks is complex. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

An In-depth Technical Guide on SRI-011381 Hydrochloride for Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally bioavailable, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) and other neurodegenerative disorders. This technical guide provides a comprehensive overview of SRI-011381, focusing on its core mechanism of action, preclinical efficacy data, and detailed experimental protocols. The compound uniquely combines two critical functions: agonism of the Transforming Growth Factor-beta (TGF-β) signaling pathway and enhancement of lysosomal function. This dual activity addresses key pathological features of Alzheimer's disease, including neuroinflammation, impaired synaptic plasticity, and the accumulation of toxic protein aggregates. This document is intended to serve as a resource for researchers in the field, providing the necessary technical details to facilitate further investigation into the therapeutic potential of SRI-011381.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates with multifaceted mechanisms of action. SRI-011381 (C381) represents a significant advancement in this area. It was identified through a phenotypic screen for activators of the TGF-β signaling pathway, which is known to be impaired in Alzheimer's disease.[1][2] Subsequent research has revealed its additional role as a lysosomal function enhancer, directly targeting the cellular machinery responsible for clearing protein aggregates.[3]

Mechanism of Action

SRI-011381 exerts its neuroprotective effects through a dual mechanism:

-

TGF-β Signaling Agonism: SRI-011381 activates the canonical TGF-β/Smad signaling pathway.[1] This pathway plays a crucial role in regulating neuronal survival, synaptic plasticity, and neuroinflammation. In the context of Alzheimer's disease, reduced TGF-β signaling is associated with increased neuroinflammation and neuronal vulnerability. By mimicking the effects of TGF-β, SRI-011381 helps to restore this critical signaling pathway, leading to the downstream phosphorylation of Smad2/3 and the transcription of neuroprotective and anti-inflammatory genes.

-

Lysosomal Function Enhancement: A key discovery in the characterization of SRI-011381 is its ability to physically target lysosomes and promote their acidification.[3] Lysosomal dysfunction is a central feature of Alzheimer's disease, leading to the accumulation of undigested cellular waste, including Aβ. SRI-011381 has been shown to increase the activity of the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for maintaining the acidic environment of lysosomes. This enhanced acidification improves the efficacy of lysosomal enzymes in degrading pathological protein aggregates.[3]

The interplay between these two mechanisms provides a powerful, multi-pronged approach to combating the complex pathology of Alzheimer's disease.

Signaling Pathway Diagram

References

- 1. | BioWorld [bioworld.com]

- 2. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SRI-011381 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has garnered significant attention for its potent neuroprotective effects and therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a comprehensive summary of its quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

SRI-011381 emerged from a phenotypic screening campaign aimed at identifying small molecules that could mimic the neuroprotective and anti-inflammatory effects of TGF-β1. Reduced TGF-β signaling has been implicated in the pathogenesis of Alzheimer's disease, making the activation of this pathway a promising therapeutic strategy. SRI-011381 was identified as a potent inducer of TGF-β signaling in the central nervous system.[1] Further studies have revealed that SRI-011381, also referred to as C381 in some literature, physically targets lysosomes, promoting their acidification and enhancing the breakdown of cellular waste. This lysosomal enhancement is a key aspect of its mechanism of action and contributes to its neuroprotective properties.

Chemical Synthesis

The chemical synthesis of this compound is detailed in U.S. Patent US9796674B2, which describes a class of benzyl (B1604629) urea (B33335) derivatives for activating TGF-β signaling. The synthesis is a multi-step process, a plausible route for which is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted aniline (B41778) with an isocyanate or a sequential reaction with a phosgene (B1210022) equivalent and an amine.

-

Step 1: Synthesis of the Benzyl Piperidine (B6355638) Intermediate: The synthesis would likely begin with the preparation of a key intermediate, such as 1-(4-(4-fluorobenzyl)piperidin-1-yl)methanamine. This can be achieved through standard organic chemistry reactions, for example, by reductive amination of 1-boc-piperidine-4-carbaldehyde with 4-fluorobenzylamine (B26447) followed by deprotection.

-

Step 2: Urea Formation: The benzyl piperidine intermediate would then be reacted with a substituted benzyl isocyanate, such as 1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene, to form the urea linkage. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

-

Step 3: Salt Formation: The resulting free base of SRI-011381 is then treated with hydrochloric acid in a suitable solvent, such as diethyl ether or ethanol, to precipitate this compound.

-

Purification: The final product would be purified by recrystallization or column chromatography to achieve high purity.

Biological Activity and Mechanism of Action

This compound activates the canonical TGF-β/Smad signaling pathway. This activation leads to the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[2] This signaling cascade is crucial for its neuroprotective and anti-inflammatory effects.

Signaling Pathway

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Assay | Cell Line | Effect | Effective Concentration | Reference |

| TGF-β Signaling Activation | Mouse Lung Fibroblasts | Increased TGF-β1, NALP3, collagen-1, and α-SMA expression | 10 µM | [2] |

| Smad2/3 Phosphorylation | Human PBMCs | Upregulation of pSmad2/3 | 10 µM | [2] |

| Fibrillar Aβ Clearance | Macrophages | Dose-dependent decrease of Aβ | Not specified | [3][4] |

| Neuroprotection | Primary Mouse Embryonic Forebrain Neurons | Reduction in Aβ42-induced cell death | 3 µM | |

| Phagocytosis of Aβ42 | J774A.1 and THP-1 Macrophages | >20% increase | 2 and 5 µM |

Table 2: In Vivo Data

| Animal Model | Dosing | Effect | Reference |

| FVB Mice | 30 mg/kg (i.p.) | Activation of TGF-β signaling in SBE-luciferase reporter mice | [3][4] |

| FVB Mice | Oral administration | ~50% oral bioavailability | [3][4] |

| APP751Lon,Swe Transgenic Mice | 10 mg/kg for 10 weeks | Prevention of memory deficits | |

| Mice | 10, 30, and 75 mg/kg (oral gavage) for 14 days | Reductions in red blood cells, hematocrit, and hemoglobin | [3][4][5] |

| 5xFAD Mice | Fed in chow for 6 months | Increased TMEM119-positive microglia, reduced plaque burden, and improved performance in maze tests | [6] |

Detailed Experimental Protocols

In Vitro TGF-β Signaling Activation Assay

Objective: To determine the ability of this compound to activate the TGF-β signaling pathway in vitro.

Materials:

-

Mouse lung fibroblasts

-

DMEM with 10% FBS and antibiotics

-

This compound

-

Antibodies for Western blotting (TGF-β1, NALP3, collagen-1, α-SMA, pSmad2/3, GAPDH)

Procedure:

-

Culture mouse lung fibroblasts in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Treat the cells with this compound at a final concentration of 10 µM for 24 hours.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blot analysis to detect the expression levels of TGF-β1, NALP3, collagen-1, α-SMA, and phosphorylated Smad2/3. Use GAPDH as a loading control.

-

Quantify the band intensities to determine the fold change in protein expression compared to untreated control cells.

In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To assess the efficacy of this compound in improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

-

APP751Lon,Swe transgenic mice

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Cognitive testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

-

Acclimate APP751Lon,Swe transgenic mice to the housing and handling conditions.

-

Administer this compound orally at a dose of 10 mg/kg once daily for 10 weeks. A control group should receive the vehicle.

-

After the treatment period, conduct a battery of cognitive tests, such as the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.

-

At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis (e.g., amyloid plaque load, neuroinflammation markers).

-

Analyze the behavioral and pathological data to determine the therapeutic efficacy of this compound.

Experimental Workflow Visualization

High-Throughput Screening Workflow

In Vivo Efficacy Study Workflow

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its novel mechanism of action, involving the activation of the TGF-β/Smad signaling pathway and enhancement of lysosomal function, offers a multi-faceted approach to combatting the complex pathology of these disorders. The data presented in this guide underscore its potential and provide a solid foundation for further preclinical and clinical development. The detailed protocols and workflows are intended to facilitate future research and development efforts in this area.

References

Technical Guide: SRI-011381 Hydrochloride - A Novel Agonist of the TGF-β/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This technical guide provides a comprehensive overview of SRI-011381's mechanism of action, its effects on the canonical Smad pathway, and detailed experimental protocols for its characterization. SRI-011381 holds potential for therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's, by modulating the cytoprotective effects of TGF-β signaling.[1][2][3][4][5]

Introduction to this compound and the Smad Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. The canonical pathway is mediated by the Smad family of transcription factors. Upon ligand binding, the TGF-β type II receptor (TβRII) phosphorylates and activates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

SRI-011381 has been identified as a potent activator of this pathway. Its mechanism of action is unique, involving the physical targeting of the vacuolar H+-ATPase (v-ATPase) on the lysosome. This interaction promotes lysosomal acidification, which subsequently leads to the activation of the TGF-β/Smad signaling cascade.[3]

Quantitative Data on Smad Pathway Activation

| Parameter | Cell Type/Model | Concentration/Dose | Observed Effect on Smad Pathway | Reference |

| pSmad2/3 Levels | Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Upregulation of Smad2/3 phosphorylation; reversed the inhibitory effect of curcumin.[1] | [1] |

| TGF-β Signaling Component Expression | Mouse Lung Fibroblasts | 10 µM | Significant increase in TGF-β1, NALP3, collagen-1, and α-SMA expression.[1][6] | [1][6] |

| In Vivo Smad Activation | SBE-luc mice | 30 mg/kg (i.p.) | Implied activation of Smad-responsive luciferase reporter.[5] | [5] |

| In Vivo Administration | FBV mice | 10, 30, and 75 mg/kg (oral gavage) | Demonstrates oral bioavailability of approximately 50%.[5] | [5] |

Signaling Pathway and Mechanism of Action

SRI-011381 activates the TGF-β/Smad pathway through a novel, indirect mechanism. Instead of directly interacting with the TGF-β receptors, it targets the v-ATPase on the lysosomal membrane.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of this compound.

Western Blot for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with SRI-011381.

Materials:

-

Cell line of interest (e.g., PBMCs, mouse lung fibroblasts)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-Smad2/3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium and treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-Smad2/3 signal to total Smad2/3 or a loading control like GAPDH.

TGF-β/Smad Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway in response to SRI-011381 treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SRI-011381 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. TGF-beta/Smad | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of SRI-011381 Hydrochloride: A Technical Guide

SRI-011381 hydrochloride , also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated potential as a neuroprotective agent, particularly in the context of Alzheimer's disease and other neurological disorders. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological findings.

Mechanism of Action

This compound functions as a potent agonist of the TGF-β signaling pathway.[1][2] This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and inflammation. The activation of this pathway by this compound leads to the phosphorylation of downstream mediators, Smad2 and Smad3 (pSmad2/3), which then translocate to the nucleus to regulate gene expression.[3] This mechanism is believed to underpin the compound's neuroprotective and anti-inflammatory effects.[1] Additionally, emerging research suggests that SRI-011381 may also exert its effects through the modulation of lysosomal function.[4]

Data Presentation

In Vitro Efficacy

| Assay | Cell Line | Concentration | Effect | Reference |

| TGF-β Signaling Activation | NIH-3T3 cells | Not Specified | Increased fibronectin expression | [2] |

| Proliferation Assay | Mouse Lung Fibroblasts | 10 µM | Promoted proliferation and increased TGF-β1, NALP3, collagen-1, and α-SMA expression | [3] |

| Macrophage Aβ Clearance | Macrophages | Dose-dependent | Promoted fibrillar Aβ clearance | [1] |

In Vivo Efficacy

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| APP751Lon, Swe transgenic mice | Alzheimer's Disease | Not Specified | Reduced neurodegeneration | [1] |

| Kainic acid-induced excitotoxicity model | Neurodegeneration | 30 mg/kg, i.p. | Protected against excitotoxicity and neurodegeneration | [1] |

| FVB mice | General | Oral administration | Rapidly absorbed | [1] |

Pharmacokinetics

| Parameter | Animal Model | Dose | Value | Reference |

| Oral Bioavailability | FVB mice | Not Specified | ~50% | [1] |

| Cmax | Not Publicly Available | |||

| Tmax | Not Publicly Available | |||

| AUC | Not Publicly Available | |||

| Half-life | Not Publicly Available |

Toxicology

| Study Type | Animal Model | Dosing Regimen | Findings | NOAEL | Reference |

| 14-Day Oral Gavage | Not Specified | 10, 30, and 75 mg/kg | Reductions in red blood cells, hematocrit, and hemoglobin | Not Publicly Available | [1] |

Experimental Protocols

Western Blot for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., NIH-3T3) in appropriate growth medium and grow to 70-80% confluency. Serum starve the cells for 12-18 hours. Treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Kainic Acid-Induced Excitotoxicity Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of excitotoxicity.

-

Animals: Use adult male mice (e.g., C57BL/6). Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the animals at a predetermined time before the induction of excitotoxicity.

-

Induction of Excitotoxicity: Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures and subsequent neuronal damage.

-

Behavioral Assessment: Monitor the animals for seizure activity according to a standardized scoring system.

-

Histological Analysis: At a specified time point after kainic acid administration, perfuse the animals and collect the brains. Process the brain tissue for histological staining (e.g., Fluoro-Jade or Nissl staining) to assess neuronal damage in specific brain regions like the hippocampus.

-

Data Analysis: Quantify the extent of neurodegeneration and compare the results between the treatment and vehicle groups.

Visualizations

Caption: TGF-β/Smad signaling pathway activated by SRI-011381.

Caption: Workflow for in vivo efficacy testing in a neurodegeneration model.

Caption: Logical flow of SRI-011381's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for SRI-011381 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride is a potent, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease and has been shown to modulate fibrotic processes and inflammatory responses. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in both in vitro and in vivo research settings. The protocols detailed below are intended to serve as a guide for investigating the compound's mechanism of action and therapeutic potential.

Chemical Information

| Property | Value |

| Chemical Name | N'-cyclohexyl-N-(phenylmethyl)-N-(4-piperidinylmethyl)-urea hydrochloride |

| Molecular Formula | C₂₀H₃₂ClN₃O |

| Molecular Weight | 365.94 g/mol |

| CAS Number | 2070014-88-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 9 mg/mL) and water.[1] |

Mechanism of Action

SRI-011381 acts as an agonist of the TGF-β signaling pathway, a critical regulator of various cellular processes including growth, differentiation, and immune responses. The activation of this pathway is initiated by the binding of a ligand to a TGF-β type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes. SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3, confirming its role as an activator of this signaling cascade.[2]

Data Presentation

In Vitro Efficacy

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| Mouse Lung Fibroblasts | Proliferation Assay | 10 µM | Promotes proliferation; significantly increases TGF-β1, NALP3, collagen-1, and α-SMA expression.[2][3] | [2][3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Western Blot | 10 µM | Up-regulates the phosphorylation of Smad2/3.[2] | [2] |

| B103 Neuroblastoma Cells | Cell Viability Assay | Not specified | Increased survival when exposed to beta-amyloid (Aβ). | [4] |

| Macrophages | Aβ Clearance Assay | Not specified | Promotes fibrillar Aβ clearance. | [5] |

In Vivo Efficacy and Dosing

| Animal Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |

| APP751Lon,Swe Transgenic Mice (Alzheimer's Model) | 10, 30, and 75 mg/kg for 14 days | Oral gavage | Reduces neurodegeneration.[5] | [5] |

| Kainic Acid-Induced Excitotoxicity Mouse Model | 30 mg/kg | Intraperitoneal (i.p.) | Protects against neurodegeneration.[5] | [5] |

| SBE-luc Reporter Mice | 30 mg/kg | Intraperitoneal (i.p.) | Activates TGF-β signaling in the brain. | [4] |

| FBV Mice | Not specified | Oral | Rapidly absorbed with an oral bioavailability of approximately 50%.[5] | [5] |

Experimental Protocols

Protocol 1: In Vitro Activation of TGF-β/Smad Signaling

This protocol describes the treatment of cells in culture with this compound to assess the activation of the TGF-β/Smad signaling pathway via Western blotting for phosphorylated Smad2/3 (pSmad2/3).

Materials:

-

This compound

-

Cell line of interest (e.g., human PBMCs, mouse lung fibroblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pSmad2/3, anti-total Smad2/3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM).[2]

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

-

Incubate for the desired time (e.g., 1 hour).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pSmad2/3, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Protocol 2: In Vivo Treatment of an Alzheimer's Disease Mouse Model

This protocol outlines a general procedure for the oral administration of this compound to an Alzheimer's disease mouse model, such as the APP/PS1 or APP751Lon,Swe transgenic mice, followed by behavioral and histological analysis.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Alzheimer's disease transgenic mice (e.g., APP/PS1) and wild-type littermates

-

Oral gavage needles

-

Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)

-

Anesthetic

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Histology equipment (microtome, slides, etc.)

-

Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia)

Procedure:

-

Animal Dosing:

-

Prepare the dosing solution of this compound in the vehicle at the desired concentration.

-

Randomly assign mice to treatment and vehicle control groups.

-

Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10, 30, or 75 mg/kg).[5]

-

Continue treatment for the specified duration (e.g., 14 days or longer).[5]

-

-

Behavioral Testing:

-

Following the treatment period, conduct behavioral tests to assess cognitive function.

-

Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water.

-

Fear Conditioning: Evaluate fear-associated learning and memory by pairing a neutral stimulus with an aversive stimulus.

-

-

Tissue Collection and Histological Analysis:

-

After behavioral testing, deeply anesthetize the mice.

-

Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix in 4% paraformaldehyde overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Section the brain using a cryostat or vibratome.

-

Perform immunohistochemistry on brain sections to assess amyloid plaque burden (e.g., using an anti-Aβ antibody) and neuroinflammation (e.g., using an anti-Iba1 antibody for microglia).

-

Quantify the staining using microscopy and image analysis software.

-

Mandatory Visualizations

Caption: TGF-β Signaling Pathway Activated by SRI-011381.

Caption: In Vivo Experimental Workflow for SRI-011381.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

Application Notes and Protocols for SRI-011381 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It exerts its biological effects by up-regulating the phosphorylation of Smad2 and Smad3 (pSmad2/3), key downstream mediators of the canonical TGF-β pathway.[1] This activation of TGF-β signaling has been shown to have neuroprotective effects and to influence the expression of fibrosis-related proteins.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, proliferation, and the activation of the TGF-β signaling cascade.

Data Presentation

Solubility

For optimal results, it is recommended to use freshly prepared solutions. The solubility of this compound in commonly used solvents is summarized below.

| Solvent | Maximum Solubility | Notes |

| DMSO | ≥ 33.33 mg/mL (≥ 91.08 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[1] |

| Water | ≥ 25 mg/mL (≥ 68.32 mM) | Ultrasonic treatment may be required.[1] |

Recommended Working Concentrations

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations that have been used in published studies. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and assay.

| Cell Type | Concentration | Observed Effect | Reference |

| Mouse Lung Fibroblasts | 10 µM | Promoted proliferation and increased expression of TGF-β1, NALP3, collagen-1, and α-SMA. | [1][3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Up-regulated the phosphorylation of Smad2/3. | [1] |

| Human Skin Fibroblasts (HSFBs) | 10 µM | Reversed the inhibition of TGF-β2/Smad3 signaling and fibrosis. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

Caption: Mechanism of this compound action.

Caption: General workflow for cell culture experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.66 mg of this compound (Molecular Weight: 365.94 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with this compound.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3 or a loading control (e.g., GAPDH, β-actin). A recommended starting dilution for the phospho-Smad2/3 antibody is 1:500-1:1000.[4]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the appropriate time (e.g., 1-4 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 or a loading control protein.

Stability and Storage

This compound powder is stable for years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to one year.[5] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. The stability of this compound in cell culture medium at 37°C has not been extensively reported; therefore, it is advisable to prepare fresh dilutions in media for each experiment.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific applications and cell types. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for SRI-011381 Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models, making it a compound of interest for neurological disorders such as Alzheimer's disease, traumatic neuroma, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6] SRI-011381 is orally active with a reported bioavailability of approximately 50% in mice.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical data.

Mechanism of Action

This compound functions as an agonist of the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and immune regulation. The canonical TGF-β pathway involves the binding of a TGF-β ligand to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3.

Recent studies suggest that SRI-011381 may also exert its effects through the lysosome, promoting lysosomal acidification and enhancing the breakdown of cellular waste. This dual mechanism of activating TGF-β signaling and restoring lysosomal function highlights its therapeutic potential in neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction.

Signaling Pathway Diagram

Caption: TGF-β/Smad signaling pathway activated by this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Dose | Value | Reference |

| Oral Bioavailability | FVB Mice | Oral | Not Specified | ~50% | [2] |

Table 2: Summary of In Vivo Efficacy Studies with this compound

| Disease Model | Animal Model | Dose | Route | Dosing Regimen | Key Findings | Reference |

| Alzheimer's Disease-like Pathology | APP751Lon, Swetransgenic Mice | 10, 30, 75 mg/kg | Oral Gavage | Daily for 14 days | Reduces neurodegeneration. | [2] |

| Kainic Acid-Induced Excitotoxicity | SBE-luc Mice | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Protects against excitotoxicity and neurodegeneration. | [2] |

| Traumatic Neuroma | Sprague-Dawley Rats | 30 mg/kg | Intraperitoneal (i.p.) | Every 2 days, starting on the day of surgery | Did not prevent neuroma formation in this specific study. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | YAPGFAP-CKO Mice | 30 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 22 days | Partially rescues deficits in the optic nerve and retina. | [3] |

Note: Specific quantitative efficacy data (e.g., percentage reduction in plaque load, behavioral scores) are limited in the publicly available literature.

Experimental Protocols

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo studies with this compound.

Protocol 1: Evaluation of Neuroprotective Effects in a Kainic Acid-Induced Excitotoxicity Mouse Model

1. Objective: To assess the neuroprotective effects of this compound against acute excitotoxic neuronal injury.

2. Animal Model:

-

Species: Mouse (e.g., C57BL/6 or SBE-luc transgenic reporter mice)

-

Age: 8-10 weeks

-

Weight: 20-25 g

3. Materials:

-

This compound

-

Kainic acid

-

Vehicle for SRI-011381: Dimethyl sulfoxide (B87167) (DMSO)[2] or a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

-

Vehicle for Kainic Acid: Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

4. Experimental Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + Kainic Acid

-

This compound (30 mg/kg) + Kainic Acid

-

-

Compound Administration:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound (30 mg/kg) or vehicle via i.p. injection.[2]

-

-

Induction of Excitotoxicity:

-

30 minutes after the administration of this compound or vehicle, administer kainic acid (e.g., 10-25 mg/kg, dose to be optimized based on strain sensitivity) or saline via i.p. injection.

-

-

Monitoring:

-

Observe the mice for seizure activity for at least 2 hours post-kainic acid injection. Seizure severity can be scored using a standardized scale.

-

-

Endpoint Analysis (24-72 hours post-injection):

-

Histology: Perfuse the animals and collect brain tissue. Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) and markers of cell death (e.g., Fluoro-Jade B or TUNEL) in the hippocampus to assess neurodegeneration.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers or signaling molecules via ELISA or Western blotting.

-

Protocol 2: Assessment of Efficacy in a Traumatic Neuroma Rat Model

1. Objective: To evaluate the effect of this compound on the formation of traumatic neuromas.

2. Animal Model:

-

Species: Rat (Sprague-Dawley)

-

Age: Adult (e.g., 10-12 weeks)

-

Weight: 250-300 g

3. Materials:

-

This compound

-

Vehicle: Dimethyl sulfoxide (DMSO)[1]

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

Sutures

4. Experimental Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate rats for at least one week.

-

Randomly assign rats to: Sham, Vehicle control, and this compound (30 mg/kg) groups (n=10 per group).[1]

-

-

Surgical Procedure (Sciatic Nerve Transection):

-

Anesthetize the rat.

-

Expose the sciatic nerve in one hind limb and create a transection to induce neuroma formation.

-

-

Compound Administration:

-

Monitoring:

-

Monitor the animals for signs of pain or distress and check the surgical site for infection.

-

-

Endpoint Analysis (e.g., 4 weeks post-surgery):

-

Histology: Euthanize the animals and harvest the sciatic nerve stumps. Perform histological staining (e.g., H&E, Masson's trichrome) to assess neuroma size, fibrosis, and axonal organization.

-

Immunohistochemistry: Stain tissue sections for markers of axonal regeneration (e.g., β-III tubulin) and fibrosis (e.g., α-SMA, Collagen I).

-

Protocol 3: Evaluation in an Alzheimer's Disease Mouse Model

1. Objective: To determine the therapeutic potential of this compound in reducing Alzheimer's-like pathology and cognitive deficits.

2. Animal Model:

-

Species: Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5xFAD)

-

Age: Varies depending on the model and desired stage of pathology (e.g., 6-9 months)

3. Materials:

-

This compound

-

Vehicle for Oral Gavage: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[2]

-

Gavage needles

-

Equipment for behavioral testing (e.g., Y-maze, Morris water maze)

4. Experimental Procedure:

-

Animal Acclimation and Baseline Assessment:

-

Acclimate mice and perform baseline behavioral testing to establish cognitive function.

-

-

Grouping:

-

Randomly assign mice to Vehicle control and this compound (e.g., 10, 30, 75 mg/kg) groups.[2]

-

-

Compound Administration:

-

Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 14 days or longer).[2]

-

-

Behavioral Testing:

-

Perform behavioral tests at the end of the treatment period to assess cognitive functions such as spatial learning and memory.

-

-

Endpoint Analysis:

-

Histology/Immunohistochemistry: Perfuse the animals and collect brain tissue. Stain for amyloid-beta plaques (e.g., using 4G8 or Thioflavin S) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides via ELISA.

-

Conclusion

This compound is a promising TGF-β signaling agonist with demonstrated in vivo activity in models of neurodegeneration and neuroinflammation. The provided protocols offer a starting point for researchers investigating its therapeutic potential. Further studies are warranted to establish detailed dose-response relationships, long-term safety profiles, and comprehensive pharmacokinetic and pharmacodynamic characteristics. Researchers should carefully consider the specific animal model, disease state, and intended outcomes when designing their experiments.

References

- 1. Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SRI-011381 | TGF-beta/Smad | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SRI-011381 Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is an orally active agonist of the transforming growth factor-beta (TGF-β) signaling pathway, which has demonstrated neuroprotective effects and is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1][2][3] It functions by activating the TGF-β pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[4][5] In research settings, SRI-011381 has been observed to promote the clearance of fibrillar Aβ by macrophages and to protect against excitotoxicity-induced neurodegeneration.[1][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2070014-88-7 | [2][7] |

| Molecular Formula | C₂₀H₃₂ClN₃O | [7] |

| Molecular Weight | 365.94 g/mol | [1][2][7] |

| Appearance | White to off-white solid | [7] |

Solubility Data

The solubility of this compound can vary depending on the solvent and the supplier. It is crucial to use a high-purity, anhydrous solvent, especially with DMSO, as its hygroscopic nature can significantly impact solubility.[4][7] Sonication may be required to fully dissolve the compound.[1][7]

| Solvent | Solubility (Concentration) | Notes |

| DMSO | 9 - 50 mg/mL (24.59 - 151.75 mM) | Use newly opened, anhydrous DMSO.[2][4][7] |

| Water | 25 - 76.92 mg/mL (68.32 - 210.2 mM) | May require sonication.[1][7] |

| Ethanol | 73 mg/mL | - |

Note: The provided solubility data is sourced from various suppliers and should be considered as a guideline. It is recommended to perform small-scale solubility tests before preparing larger batches.

Experimental Protocols